![molecular formula C10H18N2O2 B12839471 tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B12839471.png)
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-amino-2-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound with a unique structure that incorporates both an amino group and a carboxylate ester
Vorbereitungsmethoden
The synthesis of tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several routes. One common method involves the Mannich reaction, which is the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. Another approach is the [2 + 2] cycloaddition of 1,5-dienes using photochemistry . Industrial production methods may involve catalytic hydrogenation and other scalable reactions to ensure high yield and purity.
Analyse Chemischer Reaktionen
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, especially in the development of sp3-rich chemical space.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of molecules with improved solubility and bioavailability.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound can bind to, thereby modulating their activity. The pathways involved often include inhibition or activation of biochemical processes, which can lead to therapeutic effects in medicinal applications.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-Butyl (1S,3S,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
These compounds share similar bicyclic structures but differ in the positioning of functional groups, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific arrangement of the amino and carboxylate groups, which can influence its interactions with molecular targets and its overall stability.
Eigenschaften
Molekularformel |
C10H18N2O2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
tert-butyl 5-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-5-4-10(11)6-7(10)12/h7H,4-6,11H2,1-3H3 |
InChI-Schlüssel |
KFHYGNJZIANHKM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(C1C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)
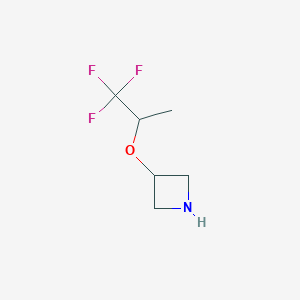


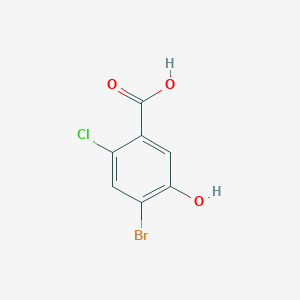

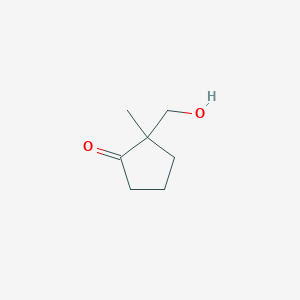
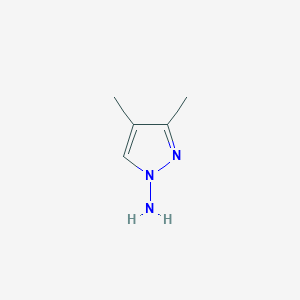

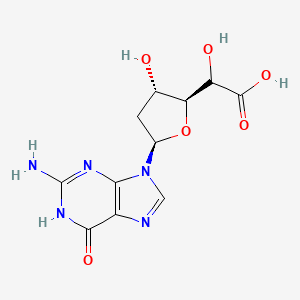
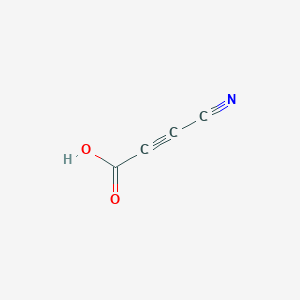
![tert-Butyl 3-iodo-7-methoxy-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12839485.png)
